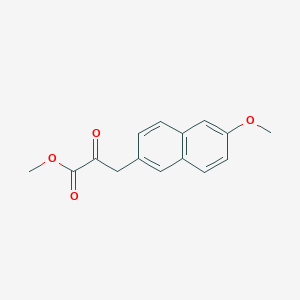![molecular formula C13H11N3O B13677324 [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol: is a chemical compound that features a naphthalene ring attached to a triazole ring, with a methanol group at the 3-position of the triazole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carboxaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form various derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Naphthalen-1-yl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: Various triazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- Used in the design of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials with specific properties.
作用機序
The mechanism by which [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression. The methanol group can form hydrogen bonds with biological molecules, influencing their structure and function.
類似化合物との比較
[5-(Methylthio)naphthalen-1-yl]methanol: Similar structure but with a methylthio group instead of a triazole ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a similar triazole ring but with different substituents.
Uniqueness:
- The combination of a naphthalene ring with a triazole ring and a methanol group provides unique chemical properties.
- The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Its potential biological activity sets it apart from other similar compounds.
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
(3-naphthalen-1-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-12-14-13(16-15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,17H,8H2,(H,14,15,16) |
InChIキー |
YTMZLNBQYGUGEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=N3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)




![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)




